molecular formula C16H11N3O5 B5603398 1-hydroxy-N'-[(5-nitro-2-furyl)methylene]-2-naphthohydrazide

1-hydroxy-N'-[(5-nitro-2-furyl)methylene]-2-naphthohydrazide

Cat. No. B5603398
M. Wt: 325.27 g/mol
InChI Key: WIYZCUJTNSCFQR-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-hydroxy-N'-[(5-nitro-2-furyl)methylene]-2-naphthohydrazide, also known as Furazolidone, is a synthetic nitrofuran derivative that exhibits antibacterial, antiprotozoal, and antihelminthic properties. It has been used extensively in veterinary medicine, and it is also used in some countries for the treatment of bacterial and protozoal infections in humans.

Scientific Research Applications

Synthesis and Biological Activities

Research has demonstrated the synthesis of several hydrazide-hydrazone derivatives, including compounds related to 1-hydroxy-N'-[(5-nitro-2-furyl)methylene]-2-naphthohydrazide. These compounds have been evaluated for their antimicrobial activities against various bacteria, fungi, and yeast species, as well as for their anticonvulsant activities. For instance, specific derivatives have shown activity against Staphylococcus epidermis and Staphylococcus aureus, highlighting their potential as antimicrobial agents. Moreover, certain compounds displayed inhibition of mycobacterial growth, suggesting potential applications in treating mycobacterial infections (Ş. Küçükgüzel et al., 2003).

Antimycobacterial Activity

The coupling products from 4-aminobenzoic acid hydrazones, including structures related to this compound, have been synthesized and evaluated for their antimycobacterial activity. This research has identified compounds with significant activity against Mycobacterium tuberculosis, offering insights into the development of new antituberculosis agents. One compound, in particular, showed promising results in both primary screens and further evaluations, indicating its potential as a lead compound for antituberculosis drug development (Ş. Küçükgüzel et al., 1999).

Organic Light Emitting Diodes (OLEDs)

The synthesis and photophysical characterization of organotin compounds derived from Schiff bases, including those related to this compound, have been explored for their potential applications in organic light emitting diodes (OLEDs). This research highlights the importance of these compounds in developing materials with desirable electroluminescence properties for use in OLED technology. Preliminary studies have shown that specific derivatives can be used to fabricate diodes, demonstrating intrinsic electroluminescence properties and suggesting the possibility of their application in the production of OLED devices (M. C. García-López et al., 2014).

Novel Antiplatelet Agents

Derivatives of this compound have been discovered as potent novel antiplatelet agents. A specific compound, LASSBio-1215, has been identified as belonging to the N-methyl-N-acylhydrazone class, demonstrating antiaggregating actions on platelets induced by various agonists through the inhibition of cyclooxygenase-1 (COX-1) or thromboxane synthase. This finding suggests potential therapeutic applications of these compounds in preventing thrombotic diseases (A. P. D. Rodrigues et al., 2012).

properties

IUPAC Name

1-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O5/c20-15-12-4-2-1-3-10(12)5-7-13(15)16(21)18-17-9-11-6-8-14(24-11)19(22)23/h1-9,20H,(H,18,21)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYZCUJTNSCFQR-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NN=CC3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)N/N=C/C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.